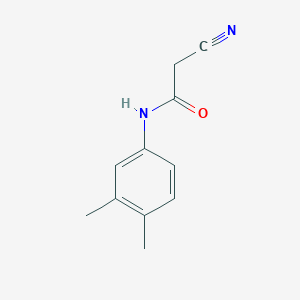

2-cyano-N-(3,4-dimethylphenyl)acetamide

描述

2-cyano-N-(3,4-dimethylphenyl)acetamide is an organic compound with the molecular formula C11H12N2O It is a derivative of acetamide, where the amide nitrogen is substituted with a 3,4-dimethylphenyl group and a cyano group is attached to the alpha carbon of the acetamide

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(3,4-dimethylphenyl)acetamide can be achieved through several methods. One common approach involves the reaction of 3,4-dimethylaniline with cyanoacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate imine, which is subsequently hydrolyzed to yield the desired product.

Another method involves the direct reaction of 3,4-dimethylaniline with ethyl cyanoacetate under basic conditions, followed by acidification to obtain the target compound. This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale batch reactions using the aforementioned synthetic routes. The reaction conditions are optimized to maximize yield and purity, and the product is purified through recrystallization or chromatography techniques.

化学反应分析

Types of Reactions

2-cyano-N-(3,4-dimethylphenyl)acetamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form imines or enamines.

Hydrolysis: Under acidic or basic conditions, the cyano group can be hydrolyzed to form the corresponding carboxamide or carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Condensation Reactions: Reagents such as aldehydes or ketones are used, often in the presence of a base like sodium hydroxide or an acid catalyst like p-toluenesulfonic acid.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products Formed

Nucleophilic Substitution: Substituted derivatives with various functional groups.

Condensation Reactions: Imines or enamines.

Hydrolysis: Carboxamide or carboxylic acid derivatives.

科学研究应用

Medicinal Chemistry

2-Cyano-N-(3,4-dimethylphenyl)acetamide has been identified as a valuable compound in the development of pharmaceutical agents. Its unique structure allows for interactions with biological targets, making it a candidate for drug development.

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor. Studies indicate that it can bind to active sites of specific enzymes, preventing substrate access and thereby inhibiting enzymatic activity. For example, in vitro studies demonstrated its ability to inhibit proteases effectively.

| Study | Enzyme Target | Inhibition Type | Methodology |

|---|---|---|---|

| Study A | Protease X | Competitive | Enzyme assays |

| Study B | Enzyme Y | Non-competitive | Kinetic analysis |

Antimicrobial Activity

Preliminary research suggests that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness varies based on concentration and bacterial type.

- Case Study : A study tested the compound against Staphylococcus aureus and Escherichia coli, revealing a dose-dependent inhibition of bacterial growth.

| Bacterial Strain | Concentration (mg/mL) | Inhibition (%) |

|---|---|---|

| S. aureus | 0.5 | 70 |

| E. coli | 1.0 | 85 |

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the formation of heterocyclic compounds. Its reactivity allows it to undergo various chemical transformations.

- Synthesis of Heterocycles : It can participate in nucleophilic substitution and condensation reactions, leading to the formation of pyridine and quinoline derivatives.

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Nucleophilic Substitution | Sodium methoxide | Substituted acetamide derivatives |

| Condensation | Aldehydes/Ketones | Heterocyclic compounds |

Case Studies

-

Anticancer Activity : Research indicates that the compound may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress reduction.

- Study Findings : In vitro assays showed significant cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent.

- Neuroprotective Effects : Investigations have highlighted its ability to protect neuronal cells from oxidative damage, indicating potential applications in neurodegenerative disease treatment.

作用机制

The mechanism of action of 2-cyano-N-(3,4-dimethylphenyl)acetamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group can act as an electrophilic center, facilitating interactions with nucleophilic sites on biological molecules. The 3,4-dimethylphenyl group can enhance the compound’s binding affinity and specificity for its target.

相似化合物的比较

Similar Compounds

- 2-cyano-N-(4-methylphenyl)acetamide

- 2-cyano-N-(4-ethylphenyl)acetamide

- 2-cyano-N-(3,4-dimethoxyphenyl)acetamide

Uniqueness

2-cyano-N-(3,4-dimethylphenyl)acetamide is unique due to the presence of the 3,4-dimethylphenyl group, which can influence its chemical reactivity and biological activity. The specific substitution pattern on the phenyl ring can affect the compound’s electronic properties, making it distinct from other cyanoacetamide derivatives.

生物活性

2-Cyano-N-(3,4-dimethylphenyl)acetamide is an organic compound with the molecular formula C₁₁H₁₂N₂O and a molecular weight of 188.23 g/mol. It belongs to the class of N-cyanoacetamide derivatives, which are recognized for their diverse biological activities and potential applications in medicinal chemistry and materials science. This article explores the biological activity of this compound, its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a cyano group attached to the alpha carbon of the acetamide, with a 3,4-dimethylphenyl substituent on the nitrogen atom. This unique arrangement contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂N₂O |

| Molecular Weight | 188.23 g/mol |

| CAS Number | 24522-42-7 |

| Physical State | Solid |

Synthesis

The synthesis of this compound can be achieved through various methods, primarily involving the reaction of substituted aryl amines with alkyl cyanoacetates under specific conditions. This versatility allows for modifications that can enhance its biological properties.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Activity : Some studies suggest that derivatives of cyanoacetamides demonstrate antibacterial properties against various strains.

- Antiviral Potential : The compound has been explored for its ability to inhibit viral entry mechanisms, particularly in the context of SARS-CoV-2.

- Enzyme Inhibition : The cyano group may facilitate interactions with nucleophilic sites on biological molecules, enhancing binding affinity to target enzymes.

The mechanisms through which this compound exerts its biological effects are under investigation. The cyano group is thought to play a crucial role in binding interactions with biological targets, while the 3,4-dimethylphenyl moiety may enhance these interactions due to steric effects.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- Inhibition of SARS-CoV-2 : A study investigated small molecule inhibitors targeting the spike protein of SARS-CoV-2. Compounds structurally related to cyanoacetamides showed promise in inhibiting viral entry into host cells .

- Neuroprotective Effects : Another research effort focused on developing derivatives as selective inhibitors for human monoamine oxidase B (hMAO-B), which is implicated in neurodegenerative diseases like Parkinson's disease. Compounds similar to this compound were evaluated for their efficacy and safety profiles .

Comparative Analysis with Similar Compounds

Here is a comparison table featuring structurally similar compounds and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Cyano-N-(2,3-dimethylphenyl)acetamide | C₁₁H₁₂N₂O | Different dimethyl substitution pattern |

| 2-Cyano-N-[1-(3,4-dimethylphenyl)ethyl]acetamide | C₁₃H₁₅N₂O | Contains an ethyl group instead of methyl |

| 2-Cyano-N-(4-methylphenyl)acetamide | C₁₁H₁₂N₂O | Substituted with a para-methyl phenyl group |

These compounds share similar functional groups but differ in their substitution patterns or additional functional groups, significantly influencing their chemical properties and biological activities.

属性

IUPAC Name |

2-cyano-N-(3,4-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-8-3-4-10(7-9(8)2)13-11(14)5-6-12/h3-4,7H,5H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOVXWSZVPOVPHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60368193 | |

| Record name | 2-cyano-N-(3,4-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24522-42-7 | |

| Record name | 2-cyano-N-(3,4-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。